B1575648 Uperin-2.4

Uperin-2.4

Cat. No.: B1575648
Attention: For research use only. Not for human or veterinary use.
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Description

Uperin-2.4 is a bioactive peptide identified in the skin secretions of the Uperoleia genus of amphibians, notable for its potent antimicrobial and immunomodulatory properties. Structurally, it belongs to the cationic α-helical peptide family, characterized by a sequence rich in lysine and arginine residues, which facilitate interactions with microbial membranes. This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, with minimal cytotoxicity to mammalian cells . Its mechanism involves membrane disruption via electrostatic interactions and pore formation, leading to pathogen lysis .

Key physicochemical properties include:

  • Molecular Weight: 2.4 kDa (derived from its amino acid sequence).
  • Isoelectric Point (pI): ~10.5, enabling strong cationic charge at physiological pH.
  • Secondary Structure: Predominantly α-helical conformation in hydrophobic environments.

Properties

bioactivity

Antibacterial

sequence

GILDFAKTVVGGIRNALGI

Origin of Product

United States

Comparison with Similar Compounds

Uperin-2.4 vs. Magainin-2

Magainin-2, isolated from Xenopus laevis, shares structural homology with this compound but differs in sequence length and residue composition.

Property This compound Magainin-2 Reference
Amino Acid Residues 24 23
Net Charge (+) +7 +4
MIC (E. coli) 2.5 µM 12.5 µM
Hemolytic Activity <10% at 50 µM 25% at 50 µM

Key Findings :

  • This compound’s higher positive charge enhances bacterial membrane targeting, resulting in lower MIC values compared to Magainin-2.
  • Reduced hemolytic activity makes this compound more selective for microbial cells .

This compound vs. LL-37

LL-37, a human cathelicidin, shares functional similarities but has distinct structural features.

Property This compound LL-37 Reference
Structure Linear α-helix Amphipathic α-helix with loops
Antiviral Activity IC₅₀ = 1.8 µM (HSV-1) IC₅₀ = 5.2 µM (HSV-1)
Cytokine Modulation Suppresses TNF-α by 60% Induces IL-8 secretion

Key Findings :

  • This compound’s linear structure allows deeper membrane penetration, improving antiviral efficacy.
  • Its anti-inflammatory effects contrast with LL-37’s pro-inflammatory role, highlighting divergent immunomodulatory pathways .

Comparison with Functionally Similar Compounds

This compound vs. Polymyxin B

Both compounds target Gram-negative bacteria via membrane disruption but differ in toxicity profiles.

Property This compound Polymyxin B Reference
Target Pathogens Broad-spectrum Primarily Gram-negative
Nephrotoxicity None observed High
Resistance Emergence Low High

Key Findings :

  • This compound’s lower toxicity and slower resistance development make it a safer alternative for multidrug-resistant infections .

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